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3-Nitro-4-(thiophen-3-yl)benzoic acid

Cat. No.: B3167401
CAS No.: 919087-98-2
M. Wt: 249.24 g/mol
InChI Key: LNRSQZYBAVKXLB-UHFFFAOYSA-N
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Description

Historical Perspectives and Evolution of Substituted Benzoic Acid Chemistry

Benzoic acid, the simplest aromatic carboxylic acid, has a history stretching back to the 16th century, when it was first described by Nostradamus, Alexius Pedemontanus, and Blaise de Vigenère through the dry distillation of gum benzoin. newworldencyclopedia.orgwikipedia.orgua.edu For a long time, this natural resin was the only source for benzoic acid. wikipedia.org The compound's structure was later determined by Justus von Liebig and Friedrich Wöhler in 1832. newworldencyclopedia.orgua.edu The discovery of its antifungal properties by Salkowski in 1875 paved the way for its use as a food preservative, a role it and its salts still play today. newworldencyclopedia.orgwikipedia.org

The evolution from benzoic acid to substituted benzoic acids is intrinsically linked to the development of synthetic organic chemistry. Early industrial production of benzoic acid involved processes that yielded chlorinated derivatives. newworldencyclopedia.orgchemeurope.com The advancement of electrophilic aromatic substitution reactions allowed for more controlled and diverse modifications of the benzene (B151609) ring. Chemists learned that the carboxylic acid group acts as a deactivating, meta-directing substituent, meaning that incoming groups are guided to the positions on the ring meta to the carboxyl group. britannica.com This understanding enabled the deliberate synthesis of a vast array of substituted benzoic acids with tailored properties. Methods were developed to produce specific isomers, such as the nitration of benzoic acid to primarily form 3-nitrobenzoic acid, or the oxidation of substituted toluenes (e.g., p-nitrotoluene to p-nitrobenzoic acid) to create other isomers. wikipedia.orgorgsyn.orgorgsyn.org This ability to strategically place functional groups on the aromatic ring unlocked new possibilities for this class of compounds in dyes, polymers, and pharmaceuticals.

Significance of Nitrated Aromatic Carboxylic Acids in Synthetic and Material Sciences

The introduction of a nitro group (—NO₂) onto an aromatic carboxylic acid framework, creating compounds like nitrobenzoic acid, is a significant strategy in chemical synthesis. The nitro group is one of the most powerful electron-withdrawing groups, which profoundly influences the properties of the parent molecule. For instance, 3-nitrobenzoic acid is approximately ten times more acidic than benzoic acid due to the stabilizing effect of the nitro group on the conjugate base. wikipedia.org

Nitration of aromatic compounds is a crucial industrial process, with millions of tons of nitroaromatics produced annually. wikipedia.org These compounds are vital intermediates in the synthesis of a wide range of other chemicals. epa.gov A primary application is their reduction to form aromatic amines (anilines), which are foundational building blocks for dyes, pharmaceuticals, and agrochemicals. wikipedia.orgchemrevlett.com For example, 3-nitrobenzoic acid is a key precursor to 3-aminobenzoic acid, which is used in the preparation of various dyes. wikipedia.org

Furthermore, decarboxylative nitration, a reaction where a carboxylic acid group is replaced by a nitro group, has emerged as a valuable tool in modern organic synthesis for creating C-N bonds. chemrevlett.comresearchgate.net Nitrated aromatic compounds are not just synthetic intermediates; they are also integral components in the production of explosives, such as the conversion of toluene (B28343) to trinitrotoluene (TNT). wikipedia.org The versatility of the nitro group, which can be readily transformed into other functional groups, secures the importance of nitrated aromatic carboxylic acids as foundational materials in synthetic and industrial chemistry. chemrevlett.com

Role of Thiophene (B33073) Heterocycles in Organic Chemistry and Advanced Materials

Thiophene (C₄H₄S) is an aromatic five-membered heterocyclic compound containing a sulfur atom. wikipedia.org First discovered in 1883 as a contaminant in coal tar benzene, it resembles benzene in many of its physical and chemical properties. britannica.com This similarity allows the thiophene ring to often be substituted for a benzene ring in biologically active compounds without a loss of activity, a strategy known as bioisosteric replacement, which is widely used in drug discovery. wikipedia.org

Thiophene and its derivatives are of paramount importance in medicinal chemistry and are considered essential building blocks for creating new pharmaceuticals. clinicalresearchnewsonline.comnih.gov Compounds containing a thiophene nucleus exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties. nih.govrsc.org Several commercially available drugs, such as the NSAID lornoxicam and the antihistamine methapyrilene, incorporate a thiophene moiety. wikipedia.orgnih.gov

Beyond medicine, thiophenes play a crucial role in material science. clinicalresearchnewsonline.com Polythiophenes, polymers derived from linking thiophene units, become electrically conductive upon partial oxidation. wikipedia.org This property makes them highly useful in the development of advanced materials like organic light-emitting diodes (OLEDs), organic field-effect transistors, and as corrosion inhibitors. clinicalresearchnewsonline.comrsc.org The dual utility of thiophenes in both medicinal and material sciences makes them a subject of intense interest in both academic and industrial research. clinicalresearchnewsonline.com

Rationale for Comprehensive Investigation of 3-Nitro-4-(thiophen-3-yl)benzoic Acid

The rationale for a detailed investigation of this compound stems from the unique combination of its three constituent components, each of which contributes significantly to different fields of chemical science. The molecule incorporates:

A benzoic acid scaffold, a classic structure in organic chemistry known for its utility in synthesis and as a precursor to dyes and pharmaceuticals. chemeurope.comwikipedia.org

A nitro group , a strong electron-withdrawing substituent that modifies the electronic properties of the aromatic ring, enhances acidity, and serves as a versatile synthetic handle for conversion into other functional groups, particularly amines. wikipedia.orgchemrevlett.com

A thiophene heterocycle , a key structural motif in medicinal chemistry associated with a wide range of biological activities and a fundamental unit in the construction of advanced conductive polymers and electronic materials. nih.govrsc.org

The specific arrangement of these groups—a thiophene ring adjacent to a nitro group on a benzoic acid core—suggests a molecule with potential as a multifunctional building block. It could serve as a precursor for novel pharmaceuticals, leveraging the biological activities associated with both thiophenes and substituted anilines (after reduction of the nitro group). Simultaneously, its structure is reminiscent of monomers used in creating functional polymers and advanced materials. A comprehensive investigation is therefore warranted to characterize its physicochemical properties, explore its synthetic utility, and evaluate its potential in both medicinal chemistry and material science applications.

Compound Data

Interactive Table: Physicochemical Properties of this compound epa.gov

PropertyPredicted ValueUnit
Molecular Formula C₁₁H₇NO₄S
Molecular Weight 249.24 g/mol
Boiling Point 364 - 375°C
Melting Point 191°C
Density 1.46g/cm³
Water Solubility 2.99e-4g/L
LogKow (Octanol-Water) 3.24
pKa (acidic) 3.06
Flash Point 210°C
Vapor Pressure 2.19e-7mmHg

Note: The data in this table is based on computational predictions. epa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7NO4S B3167401 3-Nitro-4-(thiophen-3-yl)benzoic acid CAS No. 919087-98-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-4-thiophen-3-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4S/c13-11(14)7-1-2-9(8-3-4-17-6-8)10(5-7)12(15)16/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRSQZYBAVKXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50844517
Record name 3-Nitro-4-(thiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50844517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919087-98-2
Record name 3-Nitro-4-(thiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50844517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization

Overview of Synthetic Strategies for Nitro-Substituted Benzoic Acids

The introduction of a nitro group onto a benzoic acid ring is a critical step in the synthesis of the target compound. The position of nitration is heavily influenced by the directing effects of the substituents already present on the aromatic ring.

The nitration of benzoic acid itself typically yields m-nitrobenzoic acid because the carboxyl group is an electron-withdrawing group and a meta-director. prepchem.comgoogle.com Therefore, to achieve the desired 3-nitro substitution pattern on a 4-substituted benzoic acid, the directing effects of the substituent at the 4-position must be considered.

A common strategy involves the nitration of a 4-substituted benzoic acid derivative where the 4-substituent directs the incoming nitro group to the 3-position. For instance, the nitration of 4-fluorobenzoic acid with a mixture of nitric acid and sulfuric acid yields 3-nitro-4-fluorobenzoic acid. rsc.org This occurs because the fluorine atom is an ortho-, para-director, but due to steric hindrance from the carboxylic acid group, substitution is favored at the position ortho to the fluorine, which is the 3-position of the benzoic acid.

Similarly, the nitration of 4-alkoxybenzoic acids can also be employed to introduce a nitro group at the 3-position. truman.edu The alkoxy group is an activating, ortho-, para-director, leading to the desired regioselectivity.

An alternative approach is the nitration of a pre-formed 4-(thiophen-3-yl)benzoic acid. Research on the nitration of benzo[b]thiophen-3-carboxylic acid has shown that nitration occurs on the benzene (B151609) ring rather than the thiophene (B33073) ring. This suggests that direct nitration of 4-(thiophen-3-yl)benzoic acid would likely result in the nitro group being introduced onto the benzoic acid ring. However, controlling the regioselectivity of this reaction could be challenging and might lead to a mixture of isomers.

Table 1: Nitration of Benzoic Acid Derivatives

Starting MaterialNitrating AgentConditionsMajor ProductReference
Benzoic acidHNO₃/H₂SO₄Coldm-Nitrobenzoic acid wikipedia.org
4-Fluorobenzoic acidHNO₃/H₂SO₄0°C to 20°C3-Nitro-4-fluorobenzoic acid rsc.org
4-Alkoxybenzoic acid40-80% HNO₃30-100°C3-Nitro-4-alkoxybenzoic acid truman.edu

While direct nitration is a common method, other regioselective functionalization techniques exist for benzoic acids. These often involve directed C-H activation, where a directing group guides a metal catalyst to functionalize a specific C-H bond. However, for the synthesis of 3-Nitro-4-(thiophen-3-yl)benzoic acid, a more conventional route involving nitration followed by a cross-coupling reaction is generally more practical and efficient.

Synthesis of the Thiophene Moiety and its Precursors

The synthesis of a suitable thiophene precursor is essential for the subsequent cross-coupling reaction. Depending on the chosen coupling methodology, this precursor could be a thiophene-boronic acid or a stannylated thiophene.

For a Suzuki-Miyaura coupling, 3-thienylboronic acid is the required reagent. For a Stille coupling, an organotin compound such as 3-(tributylstannyl)thiophene is necessary. The synthesis of 3-methyl-2-(tributylstannyl)thiophene, a related compound, is well-documented and often involves the reaction of 2-bromo-3-methylthiophene (B51420) with tributyltin chloride under palladium catalysis. libretexts.org A similar approach can be envisioned for the synthesis of 3-(tributylstannyl)thiophene from 3-bromothiophene.

Coupling Reactions for Constructing the this compound Scaffold

The key step in the synthesis is the formation of the C-C bond between the thiophene and benzoic acid rings. Transition metal-catalyzed cross-coupling reactions are the most effective methods for achieving this transformation.

The Suzuki-Miyaura and Stille cross-coupling reactions are widely used for forming aryl-heteroaryl bonds. nih.govmsu.edu

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an aryl halide (or triflate) with an organoboronic acid or ester in the presence of a palladium catalyst and a base. msu.edu In the context of synthesizing this compound, this would involve the reaction of a methyl 4-halo-3-nitrobenzoate with 3-thienylboronic acid. The use of a boronic ester and specific bases like potassium trimethylsilanolate can be beneficial, especially in complex heteroaryl couplings. evitachem.com

Stille Coupling: This reaction couples an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. nih.gov For the target molecule, the reaction would be between methyl 4-halo-3-nitrobenzoate and 3-(tributylstannyl)thiophene. While effective, a significant drawback of Stille coupling is the toxicity of the organotin reagents and byproducts. google.com

Table 2: Cross-Coupling Reactions for Thiophene-Aromatic Linkage

Coupling ReactionAryl/Heteroaryl HalideCoupling PartnerCatalystBaseReference
Suzuki-MiyauraAryl Halide (e.g., 4-bromo-derivative)Aryl Boronic Acid/EsterPd(PPh₃)₄, Pd-CataCXiumA-G3K₂CO₃, K₃PO₄, TMSOK msu.eduevitachem.com
StilleAryl Halide (e.g., 4-bromo-derivative)Organostannane (e.g., tributylstannyl-derivative)Pd(PPh₃)₄, Pd₂(dba)₃- libretexts.orgnih.gov

To avoid potential side reactions with the carboxylic acid group during the coupling reaction, it is often protected as an ester, typically a methyl or ethyl ester. The final step in the synthesis is the hydrolysis of this ester to yield the desired carboxylic acid.

This hydrolysis can be carried out under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed, using a base such as sodium hydroxide (B78521), followed by acidification to precipitate the carboxylic acid. For example, a process for preparing benzoic acid derivatives involves the hydrolysis of a methyl ester using sodium hydroxide, followed by the addition of hydrochloric acid.

Purification Techniques and Yield Optimization in Organic Synthesis

Standard purification techniques for acidic organic compounds, such as recrystallization and acid-base extraction, are highly applicable to this compound. The choice of method and the specific conditions are crucial for achieving the desired purity and optimizing the recovery of the final product.

Recrystallization

Recrystallization is a primary technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent or solvent system at different temperatures. For this compound, an ideal solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. In contrast, impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble even at high temperatures (to be removed by hot filtration).

The selection of an appropriate solvent is paramount for successful recrystallization and yield optimization. Based on the purification of structurally similar compounds like other nitrobenzoic acids, a range of solvents can be considered.

Table 1: Potential Recrystallization Solvents for this compound

Solvent SystemRationale and Expected Outcome
WaterBenzoic acid and its derivatives often exhibit increased solubility in hot water compared to cold water. ma.edu This can be an effective and economical choice for removing non-polar impurities.
Ethanol (B145695)/WaterA mixture of ethanol and water can provide a tunable polarity to achieve optimal solubility characteristics. The compound is typically dissolved in a minimal amount of hot ethanol, followed by the gradual addition of hot water until the solution becomes slightly turbid. Upon cooling, pure crystals should form.
Acetic Acid (aqueous)Aqueous acetic acid is another common solvent for the recrystallization of benzoic acids, offering a different polarity profile that may be effective for separating specific impurities.
Benzene or Toluene (B28343)For removing more polar impurities, recrystallization from a non-polar aromatic solvent like benzene or toluene can be effective. orgsyn.org However, the toxicity of benzene makes toluene a preferable alternative.

The process of recrystallization typically involves dissolving the crude product in a minimum amount of the chosen hot solvent, followed by hot filtration if insoluble impurities are present. The filtrate is then allowed to cool slowly, promoting the formation of well-defined crystals of the pure compound, which can then be isolated by filtration. The yield can be maximized by minimizing the amount of solvent used and by cooling the solution thoroughly, often in an ice bath, to reduce the amount of product remaining in the mother liquor.

Acid-Base Extraction and Precipitation

An alternative and often highly effective purification method involves an acid-base extraction strategy. This technique leverages the acidic nature of the carboxylic acid group in this compound.

The general procedure involves dissolving the crude product in an appropriate organic solvent. This organic solution is then washed with an aqueous basic solution, such as sodium hydroxide or sodium carbonate. The basic solution deprotonates the carboxylic acid, forming the corresponding water-soluble carboxylate salt. This salt partitions into the aqueous layer, leaving non-acidic impurities in the organic layer.

Following separation of the layers, the aqueous layer containing the sodium salt of this compound is acidified, typically with a strong acid like hydrochloric acid or sulfuric acid. orgsyn.org This protonates the carboxylate, causing the pure carboxylic acid to precipitate out of the aqueous solution. The precipitate can then be collected by filtration, washed with cold water to remove any residual salts, and dried.

A patent for the purification of a related compound, 3-nitrobenzoic acid, describes a process that achieves a purity of 97-99% with a recovery of about 95% or higher using a similar acid-base precipitation cycle. google.com The crude material is dissolved in an aqueous base to a pH of 8-12, the solution is clarified by filtration, and then acidified to a pH of 1.5-3.5 to precipitate the purified product. google.com Heating the slurry after precipitation can help dissolve any co-precipitated inorganic salts, further enhancing purity upon cooling and filtration. google.com

Yield Optimization

Optimizing the yield of this compound is a multifaceted endeavor that encompasses both the synthetic and purification stages.

In the Synthetic Route: The choice of coupling partners and reaction conditions for the presumed Suzuki coupling reaction to form the C-C bond between the thiophene and benzene rings is critical. Optimization of the catalyst system (e.g., palladium catalyst and ligand), base, solvent, and reaction temperature can significantly impact the conversion of starting materials and minimize the formation of byproducts, thereby increasing the crude yield and simplifying purification.

During Purification:

Recrystallization: To maximize recovery, the minimum amount of hot solvent necessary to fully dissolve the compound should be used. Slow cooling promotes the formation of larger, purer crystals and reduces the amount of product lost to the mother liquor. A second crop of crystals can sometimes be obtained by concentrating the mother liquor.

Acid-Base Extraction: Ensuring complete extraction of the carboxylate salt into the aqueous phase and complete precipitation upon acidification is key. The pH must be carefully controlled during these steps. Thorough washing of the final product with cold water is necessary to remove any inorganic salts that would otherwise inflate the final mass and lower the purity.

A patent for the production of 3-nitro-4-alkoxybenzoic acids highlights that high purity (99.6%) and high yield (88.5%) can be achieved through controlled precipitation from the reaction mixture itself, which involves heating to create a homogenous solution followed by gradual cooling. google.com This suggests that careful control over the final steps of the reaction workup can serve as an effective in-situ purification and yield optimization strategy.

By carefully selecting and optimizing these purification techniques, it is possible to obtain this compound with high purity and in a maximized yield, which is essential for its potential applications in further chemical synthesis and research.

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Solid-State Structure Elucidation

To determine the precise three-dimensional arrangement of atoms and molecules in the solid state, X-ray crystallography would be the definitive technique.

Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Analysis of the resulting crystal structure would reveal how the molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular forces such as hydrogen bonds (e.g., between the carboxylic acid moieties or with the nitro group) and potential π-π stacking interactions between the aromatic rings of the thiophene (B33073) and benzene (B151609) moieties.

Conformational Analysis and Torsion Angles in the Crystalline Phase

The crystallographic data would provide precise measurements of the torsion angles between the plane of the benzoic acid ring and the thiophene ring, as well as the orientation of the nitro and carboxyl functional groups relative to the benzene ring. This would define the preferred conformation of the molecule in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy would be essential for elucidating the molecular structure in solution and confirming the identity and purity of the compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments

The ¹H NMR spectrum would be expected to show distinct signals for each of the non-equivalent protons on the thiophene and benzene rings. The chemical shifts (δ) and coupling constants (J) of these signals would provide valuable information about the electronic environment and connectivity of the protons. A hypothetical data table for the expected proton signals is presented below.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H (Carboxylic Acid)> 10singlet-
H (Benzoic Ring)7.5 - 8.5multiplet-
H (Thiophene Ring)7.0 - 8.0multiplet-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom would give rise to a distinct signal. The chemical shifts would be indicative of the hybridization and chemical environment of each carbon atom. A hypothetical data table for the expected carbon signals is presented below.

Carbon Assignment Expected Chemical Shift (ppm)
C (Carboxyl)165 - 175
C (Aromatic - Benzene)120 - 150
C (Aromatic - Thiophene)120 - 145

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous structural elucidation of complex organic molecules like 3-Nitro-4-(thiophen-3-yl)benzoic acid. By spreading spectral information across two frequency axes, these experiments resolve overlapping signals and reveal through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would be expected to show cross-peaks between adjacent protons on the benzoic acid ring and corresponding correlations between the protons on the thiophene ring. This allows for the assignment of protons within each individual ring system. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to the carbons to which they are directly attached, providing crucial ¹H-¹³C one-bond correlation data. researchgate.netcolumbia.edu This technique is instrumental in assigning the specific carbon signal for each protonated carbon in both the aromatic and heterocyclic rings of the molecule. Edited HSQC experiments can further differentiate between CH, CH₂, and CH₃ groups by signal phasing, which simplifies spectral interpretation. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for piecing together the complete molecular framework by revealing correlations between protons and carbons over two to three bonds (²JCH, ³JCH). columbia.eduscispace.com For this specific compound, HMBC is critical for establishing the connectivity between the thiophene and benzoic acid moieties. A key correlation would be expected between a proton on the thiophene ring (e.g., H2 or H4 of thiophene) and the C4 carbon of the benzoic acid ring. Furthermore, HMBC allows for the assignment of quaternary (non-protonated) carbons, such as the carboxylic acid carbon (C7), the carbon bearing the nitro group (C3), and the carbons at the ring junction (C4 and C3 of the thiophene). researchgate.netscispace.com

Vibrational Spectroscopy for Functional Group Identification and Band Assignment

Vibrational spectroscopy techniques, including FT-IR and Raman, are fundamental for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation, causing molecular vibrations such as stretching and bending. The spectrum of this compound is predicted to show several characteristic absorption bands that confirm its structure. The presence of intermolecular hydrogen bonding in carboxylic acids typically results in a very broad O-H stretching band. docbrown.info The strong electron-withdrawing nature of the nitro group influences the electronic environment and, consequently, the vibrational frequencies of adjacent functional groups.

Table 1: Predicted FT-IR Band Assignments for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Mode Expected Intensity
~3300–2500 Carboxylic Acid (O-H) O-H Stretch (H-bonded) Strong, Broad
~3100–3000 Aromatic/Thiophene (C-H) C-H Stretch Medium to Weak
~1710–1680 Carboxylic Acid (C=O) C=O Stretch Strong
~1600, ~1475 Aromatic/Thiophene (C=C) C=C Ring Stretch Medium
~1530–1500 Nitro (NO₂) Asymmetric N-O Stretch Strong

Data is predicted based on characteristic vibrational frequencies of benzoic acids, nitro compounds, and thiophene derivatives. docbrown.inforesearchgate.netmdpi.com

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric vibrations. researchgate.net For this compound, Raman spectroscopy would be highly effective for observing the symmetric breathing modes of the benzene and thiophene rings. The symmetric stretch of the nitro group is also expected to produce a strong Raman signal. researchgate.net In contrast, the polar C=O and O-H bonds of the carboxylic acid group, which are dominant in the FT-IR spectrum, would yield weaker signals in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and offers structural insights through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₁H₇NO₄S, corresponding to a monoisotopic mass of approximately 265.01 g/mol .

Upon ionization, typically via electron impact (EI), the molecular ion ([M]⁺) is formed and subsequently undergoes fragmentation. The analysis of these fragments helps to confirm the molecular structure. Key fragmentation pathways for this compound would likely involve the loss of functional groups from the parent ion.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z (mass-to-charge ratio) Plausible Neutral Loss Proposed Fragment Ion
265 - [C₁₁H₇NO₄S]⁺ (Molecular Ion)
248 •OH (17) [M - OH]⁺
220 •COOH (45) [M - COOH]⁺
219 NO₂ (46) [M - NO₂]⁺
105 - [C₆H₅CO]⁺ (Benzoyl cation)

Fragmentation patterns are predicted based on known behaviors of benzoic acids and aromatic nitro compounds. docbrown.infomiamioh.edu

The primary fragmentation would likely involve the loss of the hydroxyl radical (•OH) from the carboxylic acid group, yielding a stable acylium cation at [M-17]⁺. docbrown.info Another prominent fragmentation would be the loss of the entire carboxyl group (•COOH) to give the [M-45]⁺ ion. docbrown.info Aromatic nitro compounds are also known to fragment through the loss of NO₂ (46 amu). miamioh.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for analyzing molecules containing chromophores and conjugated π-electron systems. shu.ac.uk

The structure of this compound contains several chromophores: the nitro-substituted benzene ring, the thiophene ring, and the carbonyl group of the carboxylic acid. The conjugation between the thiophene and benzene ring systems creates an extended π-system, which is expected to result in absorption at longer wavelengths (a bathochromic or red shift) compared to the individual, non-conjugated chromophores. libretexts.org

The primary electronic transitions observed would be π→π* transitions, associated with the promotion of electrons within the conjugated aromatic system, and n→π* transitions, involving the non-bonding electrons on the oxygen atoms of the nitro and carbonyl groups. libretexts.orglibretexts.org Typically, n→π* transitions are of lower energy (occur at longer wavelengths) and have lower molar absorptivity (intensity) than π→π* transitions. libretexts.org

Table 3: Predicted Electronic Transitions for this compound

Expected λₘₐₓ (nm) Type of Transition Associated Chromophore(s)
>260 nm π → π* Conjugated Thiophene-Nitrobenzene System

Wavelengths are estimated based on the presence of conjugated chromophores; actual values are solvent-dependent. libretexts.orglibretexts.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. The first step in a computational analysis is to find the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

Optimized Geometries and Conformational Preferences in Ground States

To determine the most stable conformation of 3-Nitro-4-(thiophen-3-yl)benzoic acid, theoretical chemists would perform a geometry optimization. This process systematically alters the positions of the atoms until the configuration with the lowest possible energy is found. A key aspect of this molecule's structure is the rotational freedom around the single bond connecting the benzoic acid and thiophene (B33073) rings. This rotation gives rise to different conformers. A potential energy surface scan, varying the dihedral angle between the two rings, would be performed to identify the global minimum energy structure, representing the most stable conformer in the ground state. The planarity or non-planarity between the thiophene and nitro-substituted benzoic acid rings would be a critical finding of this analysis, as it influences the molecule's electronic properties.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Once the optimized geometry is obtained, specific structural parameters can be extracted. These parameters provide a detailed picture of the molecular architecture. For this compound, this would involve creating a comprehensive table of all bond lengths (e.g., C-C, C-H, C-S, C-N, N-O), bond angles (e.g., C-C-C, O-N-O), and dihedral angles. These theoretical values are often compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational method used. The dihedral angle between the planes of the benzoic acid and thiophene rings is particularly important for understanding the degree of π-conjugation between the two aromatic systems.

A representative, but hypothetical, data table for bond lengths and angles is shown below, as specific data for the target molecule is unavailable.

Hypothetical Bond Lengths and Angles for this compound
Parameter Bond/Angle Value (Å or °)
Bond Length C(thiophene)-C(benzoic) 1.485
C(benzoic)-N(nitro) 1.470
N(nitro)-O 1.225
C(thiophene)-S 1.710
C(carboxyl)-O(carbonyl) 1.210
C(carboxyl)-O(hydroxyl) 1.360
Bond Angle C-N-O 118.0
C(thiophene)-C(benzoic)-C 120.5
Dihedral Angle Thiophene Ring - Benzoic Ring 45.0

Note: The data in this table is illustrative and not based on actual calculations for the specified molecule.

Electronic Structure and Reactivity Descriptors Analysis

Beyond the molecular geometry, DFT calculations reveal crucial information about the distribution of electrons and the molecule's inherent reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

The Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. A small gap suggests the molecule is more reactive and can be easily excited. For this compound, analysis would show the spatial distribution of these orbitals, indicating which parts of the molecule are involved in electron donation and acceptance.

Chemical Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a numerical basis for predicting chemical behavior. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Softer molecules are more reactive.

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Potential (μ): The escaping tendency of electrons (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η).

A hypothetical table of these descriptors is presented below.

Hypothetical Chemical Reactivity Descriptors (in eV)
Descriptor Symbol Value
HOMO Energy EHOMO -6.5
LUMO Energy ELUMO -2.5
HOMO-LUMO Gap ΔE 4.0
Ionization Potential I 6.5
Electron Affinity A 2.5
Chemical Hardness η 2.0
Chemical Softness S 0.5
Electronegativity χ 4.5
Chemical Potential μ -4.5
Electrophilicity Index ω 5.06

Note: The data in this table is illustrative and not based on actual calculations for the specified molecule.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is color-coded to show regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential. For this compound, an MEP map would likely show strong negative potential around the oxygen atoms of the nitro and carboxylic acid groups, making them sites for electrophilic interaction. Conversely, the hydrogen atom of the carboxylic acid and potentially regions on the aromatic rings would show positive potential, indicating sites for nucleophilic interaction.

Based on the provided search results, it is not possible to generate a scientifically accurate article specifically on “this compound” that adheres to the detailed computational and theoretical chemistry outline you have provided. The search results contain information on related but structurally distinct molecules, such as 3-nitrobenzoic acid, 4-methyl-3-nitrobenzoic acid, and various other thiophene or benzoic acid derivatives.

Extrapolating data from these related compounds to “this compound” would be scientifically inaccurate and would not meet the requirements for a thorough and factual article. Detailed computational studies, including vibrational frequency calculations, spectroscopic parameter predictions, solvent effect analyses, NLO properties, and NBO analyses, are highly specific to the exact molecular structure.

Therefore, without specific research articles or database entries for "this compound," the requested content cannot be generated.

Reactivity Profiles and Chemical Transformations

Reactions Involving the Carboxylic Acid Group

The carboxylic acid functionality is a versatile handle for a variety of chemical modifications, most notably through esterification and amidation reactions.

Esterification Reactions and Their Mechanism

The conversion of 3-Nitro-4-(thiophen-3-yl)benzoic acid to its corresponding esters is a fundamental transformation. A documented example is the synthesis of 3-nitro-4-thiophen-3-yl benzoic acid ethyl ester. acs.org This transformation is typically achieved through Fischer-Speier esterification, a classic acid-catalyzed reaction.

The mechanism of Fischer esterification involves several equilibrium steps. Initially, the carboxylic acid is protonated by a strong acid catalyst, such as sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the protonated carbonyl to form a tetrahedral intermediate. Subsequently, a proton transfer occurs, followed by the elimination of a water molecule to yield a protonated ester. Finally, deprotonation of this intermediate by a weak base, such as water or the conjugate base of the acid catalyst, regenerates the catalyst and affords the final ester product. The reaction is reversible, and to drive the equilibrium towards the ester, an excess of the alcohol is often used, or water is removed as it is formed.

A general procedure for the Fischer esterification of a similar compound, 3-nitrobenzoic acid, involves refluxing the acid with an alcohol like methanol (B129727) in the presence of a catalytic amount of concentrated sulfuric acid. The reaction mixture is then typically poured into ice water to precipitate the ester, which can be isolated by filtration and purified by recrystallization.

Table 1: General Conditions for Fischer Esterification of Nitrobenzoic Acids

ReactantReagentsConditionsProduct
3-Nitrobenzoic AcidMethanol, conc. H₂SO₄ (catalyst)RefluxMethyl 3-nitrobenzoate

Amidation and Other Carboxylic Acid Derivatizations

Beyond esterification, the carboxylic acid group of this compound can be converted into a variety of other derivatives, with amides being a prominent example. The formation of an amide bond typically requires the activation of the carboxylic acid.

One common method for amidation involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with an amine to form the corresponding amide.

Alternatively, peptide coupling reagents can be employed to facilitate the direct condensation of the carboxylic acid with an amine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are used to form an active ester intermediate in situ, which then readily reacts with the amine.

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself undergo important transformations, most notably reduction to an amino group.

Reduction Reactions to Amino Derivatives

The reduction of the nitro group to an amine is a crucial transformation that opens up a wide array of subsequent chemical modifications. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the molecule. The resulting product, 3-amino-4-(thiophen-3-yl)benzoic acid, is a valuable synthetic intermediate.

A variety of reducing agents can be employed for this transformation, with the choice often depending on the presence of other functional groups and the desired selectivity. Common methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. It is generally a clean and efficient method.

Metal/Acid Reduction: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). For example, the reduction of a nitro group on a benzene (B151609) ring can be achieved using tin and hydrochloric acid, followed by a basic workup to neutralize the resulting ammonium (B1175870) salt.

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as hydrazine (B178648) (N₂H₄) or ammonium formate, in the presence of a catalyst like Pd/C.

The selection of the reducing agent is critical to avoid the reduction of other susceptible functional groups.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent SystemDescription
H₂/Pd/CCatalytic hydrogenation, generally high yielding and clean.
Sn/HClMetal-acid reduction, a classical and effective method.
Fe/HCl or Fe/NH₄ClA milder metal-acid system often used in industrial processes.
Na₂S₂O₄ (Sodium Dithionite)A mild reducing agent often used for sensitive substrates.

Nucleophilic Aromatic Substitution Considerations

The presence of a strongly electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic aromatic substitution (SNA_r). In this compound, the nitro group is ortho to the thiophene (B33073) substituent and meta to the carboxylic acid group.

The general mechanism for S_NAr involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing the negative charge of this intermediate. The reaction is completed by the departure of a leaving group.

In the case of this compound, a potential leaving group would need to be present on the benzene ring. If a suitable leaving group, such as a halogen, were present at the 4-position (para to the nitro group), the molecule would be highly activated for S_NAr. The thiophene ring itself is not a typical leaving group in such reactions. Therefore, nucleophilic aromatic substitution is a potential reaction pathway for derivatives of this compound that are appropriately substituted with a good leaving group.

Transformations on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions. The position of substitution on the thiophene ring is influenced by the directing effects of the existing substituent (the benzoic acid moiety) and the electronic nature of the thiophene ring itself. Thiophene is generally more reactive towards electrophiles than benzene.

Electrophilic substitution reactions such as halogenation, nitration, and sulfonation can potentially occur on the thiophene ring. The C2 and C5 positions of the thiophene ring are generally the most reactive towards electrophiles. In 3-substituted thiophenes, electrophilic attack typically occurs at the C2 or C5 position.

Furthermore, the thiophene ring can undergo ring-opening reactions under specific conditions, although these are less common than substitution reactions. For instance, certain substituted nitrothiophenes have been shown to undergo ring-opening upon reaction with nucleophiles. researchgate.net

Electrophilic Aromatic Substitution Patterns

The molecule possesses two distinct aromatic rings, each with its own susceptibility and regioselectivity towards electrophilic aromatic substitution (EAS).

On the Benzoic Acid Ring:

The benzene ring is substituted with three groups: a carboxylic acid (-COOH), a nitro group (-NO₂), and a thiophen-3-yl group. The carboxylic acid and nitro groups are powerful electron-withdrawing groups, which strongly deactivate the ring towards electrophilic attack. libretexts.orgdoubtnut.com Both are classified as meta-directing substituents. youtube.comquora.com In contrast, the thiophen-3-yl group, as an aryl substituent, is generally considered to be an activating group and directs incoming electrophiles to the ortho and para positions.

In this compound, the positions ortho to the carboxylic acid (C2 and C6) are the only ones available for substitution. The C4 position is blocked by the thiophene ring, and the C3 and C5 positions are already substituted or sterically hindered. The directing effects of the substituents are in opposition:

The -COOH group directs meta (to C5, which is substituted).

The -NO₂ group directs meta (to C5, substituted, and C1, substituted).

The thiophen-3-yl group directs ortho (to C3 and C5, both substituted) and para (to C1, substituted).

Given that all activating positions are blocked and the ring is heavily deactivated by two potent electron-withdrawing groups, electrophilic aromatic substitution on the benzoic acid ring is highly unfavorable and would require harsh reaction conditions. doubtnut.com

On the Thiophene Ring:

Thiophene is an electron-rich heterocycle that is significantly more reactive towards electrophiles than benzene. bhu.ac.in Electrophilic substitution on an unsubstituted thiophene ring preferentially occurs at the C2 position, followed by the C5 position. The C3-substituted thiophene ring in the title compound directs incoming electrophiles primarily to the C2 and C5 positions, which are activated by the sulfur heteroatom. The C2 position is generally the most favored site for substitution due to the superior stability of the resulting cationic intermediate (sigma complex).

The table below summarizes the expected regioselectivity for electrophilic aromatic substitution on the two rings of the compound.

Aromatic RingAvailable PositionsGoverning SubstituentsDirecting InfluencePredicted Outcome
Benzoic AcidC2, C6-COOH (deactivating, meta) -NO₂ (deactivating, meta) -Thiophen-3-yl (activating, o,p)Conflicting and on a heavily deactivated ring.Substitution is highly unlikely under standard conditions.
ThiopheneC2, C4, C5Sulfur heteroatom (activating) 4-Carboxy-2-nitrophenyl group at C3Directs to C2 and C5.Substitution is favored, primarily at the C2 position, followed by the C5 position.

Metal-Catalyzed Coupling Reactions of Thiophene Derivatives

The structural features of this compound and its derivatives make it a candidate for various metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.

Reactions can be envisioned at two key sites: the thiophene ring and the nitro-substituted benzene ring.

Coupling at the Thiophene Ring:

For the thiophene moiety to participate in classic cross-coupling reactions like the Suzuki-Miyaura or Stille reactions, it typically requires pre-functionalization with a halide or triflate. For instance, a bromo or iodo derivative, such as 3-Nitro-4-(2-bromothiophen-3-yl)benzoic acid, could serve as an excellent substrate. In a hypothetical Suzuki-Miyaura coupling, this brominated derivative would react with an arylboronic acid in the presence of a palladium catalyst and a base to form a new C-C bond at the C2 position of the thiophene ring. libretexts.orgyoutube.com

Coupling at the Nitro Group:

More recent advancements in catalysis have enabled the use of nitroarenes as coupling partners, using the nitro group as a leaving group. organicreactions.org This approach avoids the need for halogenation. Transition metals like palladium or copper can catalyze the reductive coupling of nitroarenes with various partners, including boronic acids. libretexts.org In this scenario, this compound could potentially react with an arylboronic acid, where the nitro group is replaced by the aryl group, though this would fundamentally alter the core structure.

The following table outlines potential metal-catalyzed reactions involving derivatives of the title compound.

SubstrateCoupling PartnerReaction TypeTypical Catalyst/ReagentsProduct Type
3-Nitro-4-(2-bromothiophen-3-yl)benzoic acidArylboronic Acid (Ar-B(OH)₂)Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃3-Nitro-4-(2-arylthiophen-3-yl)benzoic acid
3-Nitro-4-(2-iodothiophen-3-yl)benzoic acidOrganostannane (R-SnBu₃)Stille CouplingPd(PPh₃)₄, LiCl3-Nitro-4-(2-substituted-thiophen-3-yl)benzoic acid
This compoundArylboronic Acid (Ar-B(OH)₂)Reductive Nitro-CouplingCu(I) or Pd(0) catalyst, reductant3-Aryl-4-(thiophen-3-yl)benzoic acid

Heterocyclic Ring Formations and Annulations Utilizing the Compound as a Precursor

The ortho-disposed nitro and carboxylic acid functionalities on the benzene ring make this compound a valuable precursor for synthesizing fused heterocyclic systems. The key synthetic step is the reduction of the nitro group to an amine, which can then undergo intramolecular cyclization with the adjacent carboxylic acid.

Reductive Cyclization:

Reduction of the nitro group in this compound, for example through catalytic hydrogenation (H₂/Pd-C) or using reducing agents like tin(II) chloride (SnCl₂), yields 3-Amino-4-(thiophen-3-yl)benzoic acid. This ortho-aminobenzoic acid derivative is a versatile intermediate. wikipedia.orgbiosynth.com

Upon heating or treatment with dehydrating agents, this intermediate can undergo intramolecular condensation between the newly formed amino group and the carboxylic acid. This cyclization would lead to the formation of a fused lactam, specifically a thieno[3',2':4,5]benzo[1,2-d] libretexts.orgpearson.comoxazin-4(2H)-one ring system, although formation of a seven-membered ring is also a possibility depending on reaction conditions.

Furthermore, the intermediate 3-Amino-4-(thiophen-3-yl)benzoic acid can be reacted with other reagents to construct more complex heterocycles. For instance, reaction with phosgene (B1210022) or its equivalents could lead to a fused isatoic anhydride (B1165640) derivative, a common building block in medicinal chemistry. nih.gov

The table below details potential heterocyclic syntheses starting from the title compound.

PrecursorReaction SequenceKey IntermediateResulting Heterocyclic System
This compound1. Reduction of -NO₂ 2. Intramolecular condensation3-Amino-4-(thiophen-3-yl)benzoic acidFused Benzolactam / Dibenzothiazepinone derivative
This compound1. Reduction of -NO₂ 2. Reaction with an orthoester (e.g., triethyl orthoformate)3-Amino-4-(thiophen-3-yl)benzoic acidFused Quinazolinone derivative
This compound1. Reduction of -NO₂ 2. Reaction with phosgene or equivalent3-Amino-4-(thiophen-3-yl)benzoic acidFused Isatoic Anhydride derivative

Advanced Research Applications in Chemical Sciences

Utilization as a Versatile Synthetic Building Block and Intermediate in Complex Molecule Synthesis

3-Nitro-4-(thiophen-3-yl)benzoic acid serves as a valuable scaffold in organic synthesis, possessing multiple reactive sites that allow for its elaboration into more complex molecular structures. The presence of the carboxylic acid, the nitro group, and the thiophene (B33073) ring offers a wide range of possibilities for chemical modification.

Thiophene derivatives, particularly 2-aminothiophenes, are recognized as crucial intermediates for generating diverse heterocyclic systems. nih.govresearchgate.net For instance, 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile has been effectively used as a building block to synthesize a variety of heterocyclic compounds, including pyrimidine-thiones and pyridines, through reactions with different nucleophiles. nih.govresearchgate.net The specific outcome of these synthetic routes can be controlled by adjusting reaction conditions, such as the solvent medium. nih.gov

Similarly, nitrobenzoic acid derivatives are important intermediates in various industrial applications. 3-Nitro-4-methoxybenzoic acid, for example, is a key precursor in the synthesis of organic pigments and pharmaceuticals. google.com It can be converted into amides and other derivatives that serve as foundational components for complex dye molecules. google.com The synthetic utility of related compounds, such as 3-nitro-4-phenoxy-5-sulphamyl-benzoic acid, which is prepared from 4-chloro-3-nitro-5-sulphamyl-benzoic acid, further illustrates the role of nitrobenzoic acids as versatile intermediates. prepchem.com

The dual functionality of this compound, combining the characteristics of both thiophene and nitrobenzoic acid, makes it a promising starting material for creating novel compounds with potential applications in medicinal chemistry and materials science. The nitro group can be reduced to an amine, providing a key functional handle for further derivatization, while the carboxylic acid group can be converted into esters, amides, or acid chlorides.

Exploration in Supramolecular Chemistry and Crystal Engineering for Novel Architectures

The structural features of this compound make it a compelling candidate for research in supramolecular chemistry and crystal engineering. The molecule's carboxylic acid group, nitro group, and the sulfur atom within the thiophene ring can all participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to the construction of ordered supramolecular assemblies.

Research on related molecules demonstrates the potential for creating intricate architectures. For example, metal complexes constructed from 3-nitrophthalic acid have been shown to form two-dimensional (2D) layered structures and three-dimensional (3D) supramolecular networks through various weak interactions. epa.gov In some cases, these reactions involve in-situ modifications, such as the decarboxylation of 3-nitrophthalic acid to 3-nitrobenzoic acid (3-HNBA), which then coordinates with metal centers. epa.gov

Furthermore, the use of tripodal ligands containing imidazole (B134444) groups in coordination with dicarboxylic acids has led to the synthesis of metal-organic frameworks (MOFs) with 3D networks and channels. nih.gov One such structure exhibited a unique interpenetrating 2D network that forms a 3D architecture with spiral channels. nih.gov These examples highlight the capacity of nitro-substituted and thiophene-containing ligands to guide the self-assembly of molecules into novel and functional supramolecular structures. The defined geometry and potential for multiple interaction points in this compound suggest its utility in designing crystalline solids with predictable patterns and porous properties, which are of interest for applications in gas storage, separation, and catalysis.

Applications in Materials Science and Functional Composites Development

In materials science, this compound and its derivatives hold promise for the development of new functional materials. The combination of the aromatic nitro group and the sulfur-containing thiophene heterocycle can impart unique optical and electronic properties to polymers and composites.

Thiophene-based molecules are well-known for their applications in materials chemistry. researchgate.net Specifically, 2-aminothiophene derivatives are considered versatile materials for various applications. researchgate.net The inherent properties of the thiophene ring, such as its electron-rich nature, contribute to the development of conductive polymers and other functional organic materials.

Moreover, nitro-substituted benzoic acids are established intermediates in the production of pigments. google.com For instance, 3-nitro-4-methoxybenzoic acid is a crucial intermediate for synthesizing red organic pigments used in dyes. google.com It undergoes reactions to form acyl chlorides and subsequently aniline (B41778) condensation products, which are precursors to important pigment classes. google.com This industrial precedent suggests that this compound could be a valuable component in the design of novel colorants and functional dyes. The modification of its structure could lead to materials with tailored absorption and emission characteristics for use in advanced applications like organic light-emitting diodes (OLEDs) or as components in functional composites.

Structure-Activity Relationship (SAR) Studies in Related Scaffolds for Mechanistic Insights (e.g., theoretical antioxidant properties)

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For scaffolds related to this compound, SAR studies, often supported by computational methods, have provided significant mechanistic insights, particularly regarding antioxidant potential.

Theoretical studies using Density Functional Theory (DFT) have been employed to explore the antioxidant properties of newly synthesized tetrahydrobenzo[b]thiophene derivatives. nih.govresearchgate.net By calculating descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), global hardness, and softness, researchers can correlate a molecule's structure with its chemical reactivity and antioxidant capacity. nih.gov For some thiophene derivatives, the presence of free amino groups was found to be associated with significant antioxidant potency, comparable to that of ascorbic acid. nih.govnih.gov

Similarly, theoretical investigations into the free-radical scavenging activity of benzoic acid derivatives have utilized parameters like Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP). preprints.org Lower BDE and IP values are generally indicative of higher antioxidant activity. preprints.org SAR studies on benzoic acid derivatives have also been applied in other therapeutic areas, such as the development of anti-sickling agents for sickle cell disease, where hydrophilic substituents on the phenyl ring were found to be important for activity. iomcworld.com These approaches could be applied to this compound and its analogs to predict their potential as antioxidants or other bioactive agents and to guide the design of new compounds with enhanced activity.

Theoretical Antioxidant Activity Descriptors

ParameterSignificance in Antioxidant ActivityReference Example
Bond Dissociation Enthalpy (BDE)Lower values indicate greater ease of H-atom donation to scavenge free radicals.Benzoic acid derivatives preprints.org
Ionization Potential (IP)Lower values suggest a greater ability for electron donation (SET mechanism).Benzoic acid derivatives preprints.org
HOMO EnergyHigher energy levels indicate a greater tendency to donate electrons.Tetrahydrobenzo[b]thiophene derivatives nih.gov
LUMO EnergyLower energy levels indicate a greater ability to accept electrons.Tetrahydrobenzo[b]thiophene derivatives nih.gov

Development in Analytical Chemistry for Metal Ion Complexation and Remediation

The unique chemical structure of this compound makes it a promising candidate for applications in analytical chemistry, particularly for the detection and remediation of metal ions and other pollutants. The molecule contains several potential coordination sites—the carboxylic acid group, the nitro group's oxygen atoms, and the thiophene's sulfur atom—that can bind to metal ions.

Research has shown that metal-organic frameworks (MOFs) can be designed for selective sensing of environmental pollutants. nih.gov For example, MOFs synthesized with imidazole-containing ligands have demonstrated the ability to detect nitrobenzene (B124822) and selectively sense Fe³⁺ ions through fluorescence quenching. nih.gov The presence of a nitroaromatic group within the structure of this compound itself suggests potential for its use in developing sensors for other nitroaromatic compounds, which are often environmental pollutants from industrial activities. nih.gov

Furthermore, various organic ligands are known to form stable complexes with a range of metal ions. Azo ligands synthesized from sulfamethoxazole (B1682508) and 8-hydroxyquinoline (B1678124) have been shown to coordinate with metal ions such as Ni²⁺, Pt⁴⁺, Pd²⁺, and Rh³⁺. jmchemsci.com The ability of these complexes to be characterized by spectroscopic methods underscores the potential of using such ligand-metal interactions for analytical purposes. jmchemsci.com Given these precedents, this compound could be developed into a selective chelating agent for the colorimetric or fluorometric detection of specific metal ions or for use as an adsorbent material in remediation efforts to remove heavy metals from water.

Ligand Design in Coordination Chemistry

In the field of coordination chemistry, this compound is a highly attractive molecule for ligand design. Its multifunctional nature allows for various coordination modes with metal centers, leading to the formation of diverse metal complexes with potentially interesting structural, magnetic, or photoluminescent properties.

The carboxylate group is a classic coordinating moiety, capable of binding to metal ions in a monodentate, bidentate chelating, or bridging fashion. The nitro group can also participate in coordination through its oxygen atoms. The sulfur atom in the thiophene ring presents an additional soft donor site that can coordinate with certain metal ions. This versatility allows for the construction of coordination polymers and discrete metal complexes.

Studies on related compounds provide a strong basis for this application. For example, 3-nitrophthalic acid has been used to construct zinc and lead complexes, demonstrating how nitro-substituted benzoic acids can act as effective ligands. epa.gov In another example, new metal-organic complexes with unique 3D network structures were successfully synthesized using imidazole-containing tripodal ligands and dicarboxylic acids, highlighting the role of N- and O-donor ligands in building complex architectures. nih.gov The synthesis of metal complexes with an azo ligand containing a sulfonamide group also illustrates the broad potential for creating new coordination compounds from multifunctional organic molecules. jmchemsci.com Therefore, this compound can be employed as a versatile ligand to explore new coordination chemistry, potentially leading to materials with applications in catalysis, magnetism, and molecular sensing.

Q & A

Q. What catalytic systems enhance nitro-group reduction without affecting the thiophene ring?

  • Methodological Answer : Selective reduction using H₂/Pd-C in ethanol at 50°C preserves the thiophene. Alternatively, employ transfer hydrogenation (ammonium formate, Pd/C) or enzymatic reduction (nitroreductases) for milder conditions .

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3-Nitro-4-(thiophen-3-yl)benzoic acid

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